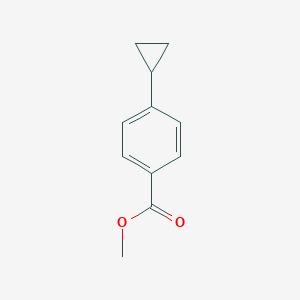

Methyl 4-cyclopropylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIWZLOGNAEWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470137 | |

| Record name | Methyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148438-03-3 | |

| Record name | Methyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Derivatization of Methyl 4 Cyclopropylbenzoate

Novel Approaches to the Esterification of 4-cyclopropylbenzoic Acid to Methyl 4-cyclopropylbenzoate

The conversion of 4-cyclopropylbenzoic acid to its methyl ester is a fundamental transformation. Modern synthetic methods aim to improve efficiency, selectivity, and environmental footprint compared to traditional acid-catalyzed esterification.

Catalytic Esterification Protocols (e.g., utilizing Zr/Ti solid acid catalysts)

Solid acid catalysts are gaining prominence in esterification reactions due to their ease of separation, reusability, and reduced corrosive nature compared to liquid acids. tandfonline.comniscpr.res.indergipark.org.trcsic.es Zirconium (Zr) and Titanium (Ti) based solid acids, in particular, have shown significant promise.

Recent studies have demonstrated the efficacy of a zirconium-titanium (Zr/Ti) solid acid catalyst for the esterification of various benzoic acids with methanol (B129727). mdpi.com A catalyst with a Zr:Ti molar ratio of 1.2:1 was found to exhibit the highest catalytic activity. mdpi.com This catalyst, identified as a solid superacid, proved effective for benzoic acids bearing both electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. mdpi.com The catalyst can be easily separated from the reaction mixture and reused without a significant loss in performance. mdpi.com The use of such heterogeneous catalysts eliminates the need for corrosive liquid acids and simplifies product purification. tandfonline.com

Table 1: Catalytic Performance of Zr/Ti Solid Acid in Esterification of Substituted Benzoic Acids

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzoic Acid | Methyl Benzoate (B1203000) | 98.5 |

| 2 | 4-Methylbenzoic Acid | Methyl 4-methylbenzoate | 96.2 |

| 3 | 4-Nitrobenzoic Acid | Methyl 4-nitrobenzoate | 99.1 |

| 4 | 2-Chlorobenzoic Acid | Methyl 2-chlorobenzoate | 85.3 |

Data sourced from a study on the synthesis of methyl benzoates using a Zr/Ti solid acid catalyst. mdpi.com The yields highlight the catalyst's effectiveness across various substituted benzoic acids, suggesting its applicability for the synthesis of this compound.

Oxidative Esterification Techniques for Methyl Benzoates

Oxidative esterification provides a direct route to methyl esters from aldehydes, bypassing the need to first oxidize the aldehyde to a carboxylic acid. jst.go.jporganic-chemistry.org This approach is of considerable interest in organic synthesis for its atom economy and potential for milder reaction conditions. jst.go.jp

Various metal-based reagents and oxidants have been explored for this transformation. For instance, vanadium pentoxide (V₂O₅) in combination with hydrogen peroxide (H₂O₂) has been used to convert a range of aldehydes to their corresponding methyl esters in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of a hemiacetal intermediate, which is then oxidized. organic-chemistry.org Another effective system involves the use of Oxone® in the presence of indium(III) triflate, which has been shown to accelerate the oxidative methyl esterification of aromatic aldehydes. jst.go.jp Metal-free alternatives, such as using urea (B33335) hydrogen peroxide (UHP) with p-toluenesulfonyl chloride, also offer an efficient method for this conversion. nih.gov

Table 2: Examples of Oxidative Esterification of Aromatic Aldehydes

| Entry | Aldehyde | Reagents | Product | Yield (%) |

| 1 | Benzaldehyde | V₂O₅, H₂O₂, MeOH | Methyl Benzoate | 95 |

| 2 | 4-Methoxybenzaldehyde | In(OTf)₃, Oxone, MeOH | Methyl 4-methoxybenzoate | 92 |

| 3 | 4-Cyanobenzaldehyde | In(OTf)₃, Oxone, MeOH | Methyl 4-cyanobenzoate | 94 |

| 4 | Cinnamaldehyde | DIB, I₂, MeOH | Methyl Cinnamate | 83 |

Chemo- and Regioselective Esterification Strategies

In the context of complex molecules with multiple reactive sites, chemo- and regioselectivity are paramount. While the primary focus here is on this compound, the principles of selective esterification are crucial for its derivatization.

Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CalB), has emerged as a powerful tool for achieving high chemo- and regioselectivity in esterification reactions. nih.gov These biocatalysts can selectively acylate specific hydroxyl groups in polyfunctional molecules, such as flavonoids, under mild conditions. nih.gov Chemical methods for achieving chemoselectivity often involve the use of specific activating agents. For example, imidazole (B134444) carbamates and ureas have been utilized for the chemoselective esterification of carboxylic acids in the presence of other nucleophilic groups, affording esters in high yields. researchgate.net These methods offer a high degree of control, which is essential when dealing with multifunctional substrates.

Functionalization of the Aromatic Ring System in this compound

Modifying the aromatic ring of this compound opens up avenues to a diverse range of derivatives with potentially valuable properties. The electronic nature of the cyclopropyl (B3062369) and methoxycarbonyl groups dictates the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions on the Benzoate Core

The ester group (-COOCH₃) is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions. echemi.compraxilabs.comscribd.com This is due to the electron-withdrawing nature of the carbonyl group, which is further enhanced by protonation in the presence of a strong acid. echemi.com In contrast, the cyclopropyl group is known to be an ortho, para-directing activator. The interplay between these two substituents on the benzene (B151609) ring of this compound will determine the outcome of EAS reactions.

The nitration of methyl benzoate, a classic example of EAS, yields methyl 3-nitrobenzoate. echemi.compraxilabs.comtaylorandfrancis.com This occurs because the ester group deactivates the ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. praxilabs.comscribd.com For this compound, the activating, ortho-directing effect of the cyclopropyl group will compete with the deactivating, meta-directing effect of the ester group. The positions ortho to the cyclopropyl group (and meta to the ester) are expected to be the most reactive sites for electrophilic attack.

Regioselective Halogenation and Subsequent Cross-Coupling Methodologies for this compound Derivatives

Regioselective halogenation of the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions. researchgate.netresearchgate.net The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. For this compound, halogenation is expected to occur at the positions ortho to the activating cyclopropyl group.

Once halogenated, these derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination. nih.govd-nb.info These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, a halogenated this compound derivative could be coupled with an arylboronic acid to synthesize biaryl compounds. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivities in these transformations. gatech.edunih.gov The development of regioselective halogenation and subsequent cross-coupling strategies is essential for the synthesis of complex molecules derived from this compound. rsc.orgnih.gov

Introduction of Diverse Functional Groups via Precursors (e.g., amino-substituted cyclopropylbenzoates)

The introduction of diverse functional groups onto the aromatic core of cyclopropylbenzoates is often achieved by utilizing precursors that are already functionalized. This strategy allows for greater control over regioselectivity and access to a wider range of derivatives. Amino-substituted cyclopropylbenzoates are particularly valuable precursors due to the versatile reactivity of the amino group, which can be transformed into a variety of other functionalities.

The synthesis of these precursors typically involves multi-step sequences. For instance, the preparation of amino-substituted cyclopropylbenzoates can be achieved through methods such as the nitration of the benzene ring, followed by a reduction of the nitro group to an amine. vulcanchem.com Subsequent esterification with methanol under acidic conditions yields the desired amino-substituted methyl cyclopropylbenzoate. vulcanchem.com An alternative with high regioselectivity is the Buchwald-Hartwig amination. vulcanchem.com

Halogenated precursors, such as Methyl 3-bromo-4-cyclopropylbenzoate, also serve as crucial building blocks. a2bchem.com The bromine atom acts as a strategic point for modification, enabling cross-coupling reactions like the Suzuki-Miyaura reaction to form new carbon-carbon bonds. Similarly, the ester group itself can be a precursor for other functional groups through reactions like hydrolysis to a carboxylic acid or reduction to an alcohol.

The use of these pre-functionalized molecules is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where specific structural motifs are required for biological activity. a2bchem.com

Table 1: Synthesis of Functionalized Cyclopropylbenzoates from Precursors This table is interactive. You can sort and filter the data.

| Precursor Compound | Target Functional Group | Synthetic Method | Reference |

|---|---|---|---|

| 4-(Aminomethyl)benzoic acid | Amine (on methyl) | Esterification with methanol and HCl | google.com, google.com |

| Methyl 4-cyanobenzoate | Amine (on methyl) | Catalytic hydrogenation | google.com |

| Cyclopropylbenzene (B146485) | Amine (on ring) | Nitration followed by reduction | vulcanchem.com |

| Methyl 3-bromo-4-cyclopropylbenzoate | Various (via coupling) | Suzuki-Miyaura, Buchwald-Hartwig, etc. | a2bchem.com |

| Ethyl 4-aminobenzoate | Methyl (on ring) | Thioalkylation followed by desulfurization | orgsyn.org |

Chemical Transformations of the Cyclopropyl Moiety in this compound

The cyclopropyl group in this compound is not merely a passive substituent; its inherent ring strain and unique electronic properties make it an active participant in various chemical transformations. These reactions can lead to significant structural modifications, including ring-opening and the formation of new stereocenters.

The three-membered ring of the cyclopropyl group is susceptible to cleavage under specific reaction conditions, a transformation that has been investigated in benzoate systems to create more complex acyclic and cyclic structures. These ring-opening reactions are often facilitated by the electronic nature of the benzoate system, where the ester group acts as an electron-withdrawing group (acceptor) and the cyclopropyl ring can act as a donor.

One notable pathway involves radical intermediates. For example, in copper-mediated Chan-Lam amination reactions, cyclopropyl boronic esters related to this compound can undergo ring-opening to form benzylamines. vulcanchem.com This process proceeds through a radical mechanism that does not retain the stereochemistry of the original cyclopropane (B1198618) ring. vulcanchem.com

Lewis acid-catalyzed ring-opening reactions are also a prominent method. Donor-acceptor (D-A) cyclopropanes can undergo (3+n) cycloadditions with various reactants. researchgate.net For instance, the reaction of 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides, catalyzed by Sn(OTf)₂, leads to a 1,3-aminothiolation product via ring-opening. researchgate.net Similarly, reactions with electrophiles like benzeneselenenyl chloride can lead to regio- and stereoselective ring-opening, forming butanedioate derivatives. rsc.org The mechanism often involves the formation of a stabilized dipolar intermediate after the Lewis acid coordinates to the ester's carbonyl oxygen, initiating the ring cleavage. rsc.org

Table 2: Examples of Cyclopropane Ring-Opening Reactions in Benzoate and Related Systems This table is interactive. You can sort and filter the data.

| Reactant System | Catalyst/Conditions | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Cyclopropyl boronate ester | Copper (Chan-Lam amination) | Radical ring-opening | Benzylamine | vulcanchem.com |

| Donor-Acceptor Cyclopropane | Lewis Acid (e.g., Yb(OTf)₃) | 1,3-aminohalogenation | Carboaminated product | researchgate.net |

| Ethyl 2,2-dimethoxycyclopropanecarboxylates | Benzeneselenenyl chloride (uncatalyzed or TiCl₄) | Electrophilic ring-opening | Phenylseleno-butanedioates | rsc.org |

| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene | Acid catalyst (e.g., PPTS) in alcohol | SN2-like C-O bond cleavage | Ring-opened substituted cyclopentane | beilstein-journals.org |

The creation of chiral molecules from cyclopropyl-containing compounds is of significant interest in medicinal chemistry due to the prevalence of chiral cyclopropane rings in bioactive molecules. nih.gov Stereoselective transformations involving the cyclopropyl group of benzoate systems can be achieved through various catalytic methods.

Biocatalysis offers a powerful route for stereoselective synthesis. Enzymes, such as engineered variants of dehaloperoxidase (DHP), can catalyze the cyclopropanation of vinyl benzoates with high diastereoselectivity and enantioselectivity. nih.govacs.org For example, a cyclopropyl-substituted vinyl benzoate was converted with high efficiency (90% yield) and good to high stereoselectivity using a DHP variant. nih.govacs.org

Transition metal catalysis is another key strategy. Gold(I)-catalyzed retro-Buchner reactions have been used for stereoselective cyclopropanations, yielding products like cis-Methyl 4-(2-((E)-styryl)cyclopropyl)benzoate with high diastereomeric ratios. tdx.cat Furthermore, gold-catalyzed kinetic resolutions of racemic 1-(1-alkynyl)cyclopropyl ketones have been developed. rsc.org This method allows for the separation of enantiomers by selectively reacting one enantiomer in a (4+4) cycloaddition, leaving the other enantiomer of the chiral cyclopropyl ketone in high enantiomeric excess (up to 99% ee). rsc.org

The diastereoselectivity of reactions on substituents adjacent to a 1,2-disubstituted cyclopropane is highly dependent on the cis- or trans- configuration of the ring, demonstrating the influence of the cyclopropyl group's stereochemistry on subsequent transformations. marquette.edu For the analysis and separation of chiral products, derivatization with chiral reagents, such as (R)-(+)-α-Methylbenzyl isocyanate, can be employed to form diastereomers that are separable by chromatography. sigmaaldrich.com

Table 3: Methods for Stereoselective Transformation and Derivatization This table is interactive. You can sort and filter the data.

| Method | Catalyst/Reagent | Substrate Type | Outcome | Selectivity | Reference |

|---|---|---|---|---|---|

| Biocatalytic Cyclopropanation | Dehaloperoxidase (DHP) variant | Vinyl benzoates | Cyclopropyl benzoate | High dr and er | nih.gov, acs.org |

| Kinetic Resolution | Gold(I) catalyst | Racemic cyclopropyl ketones | Chiral cyclopropyl ketone & cycloadduct | Up to 99% ee | rsc.org |

| Catalytic Cyclopropanation | Gold(I) catalyst | Styrylcycloheptatriene & methyl 4-vinylbenzoate | cis-Methyl 4-(2-styryl)cyclopropyl)benzoate | d.r. >20:1 | tdx.cat |

| Chiral Derivatization | (R)-(+)-α-Methylbenzyl isocyanate | Alcohols, Amines | Diastereomeric carbamates | Analytical tool | sigmaaldrich.com |

Mechanistic Investigations and Catalytic Transformations Involving Methyl 4 Cyclopropylbenzoate

Elucidation of Reaction Mechanisms and Intermediates

Analysis of Nucleophilic and Electrophilic Attack Patterns on the Benzoate (B1203000) Ester

The reactivity of methyl 4-cyclopropylbenzoate is largely dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the aromatic ring, which is influenced by the electron-donating cyclopropyl (B3062369) group. The carbonyl carbon of the ester is electron-poor due to the electronegativity of the two adjacent oxygen atoms, making it a prime target for nucleophilic attack. libretexts.org This initial step typically results in the formation of a tetrahedral intermediate. libretexts.org

Conversely, the benzene (B151609) ring, activated by the cyclopropyl substituent, is susceptible to electrophilic attack. savemyexams.com The cyclopropyl group, through its ability to stabilize an adjacent positive charge, directs incoming electrophiles to the ortho and para positions. The general mechanism for electrophilic substitution involves the formation of a delocalized carbocation intermediate, known as a sigma complex, followed by the restoration of aromaticity through the loss of a proton. savemyexams.com

The interplay between these two reactive sites allows for a diverse range of chemical transformations. For instance, reactions can be directed to the ester group, leading to hydrolysis or transesterification, or to the aromatic ring, resulting in substitution reactions. The specific outcome is dependent on the nature of the attacking species (nucleophile or electrophile) and the reaction conditions employed.

Studies of Radical and Rearrangement Processes in Cyclopropyl-Containing Esters

The cyclopropyl group in esters like this compound is known to undergo ring-opening reactions under radical conditions. This process is driven by the release of ring strain (approximately 115 kJ/mol) when the cyclopropylmethyl radical rearranges to the more stable but-3-enyl radical. psu.edu The high rate of this rearrangement has led to the use of cyclopropane (B1198618) rings as mechanistic probes to detect the presence of radical intermediates in chemical and enzymatic reactions. psu.edu

The stability of the initial radical and the substituents on the cyclopropane ring can influence the rate and regioselectivity of the ring-opening process. psu.edu For example, the presence of an electron-withdrawing group like an ester can affect the stability of the radical intermediate and thus the kinetics of the rearrangement. acs.org

In some cases, tandem rearrangement and cyclization strategies have been developed based on the radical ring-opening of cyclopropyl ketones. researchgate.net For instance, single-electron transfer to a cyclopropyl ketone can induce ring-opening to form a radical intermediate, which can then undergo further cyclization reactions. researchgate.netbeilstein-journals.org These processes highlight the synthetic utility of the cyclopropyl group in constructing more complex molecular architectures through controlled radical and rearrangement pathways.

Exploration of C-C Bond Cleavage Mechanisms in Benzoate Derivatives

Carbon-carbon (C-C) bond cleavage in benzoate derivatives is a challenging but increasingly important transformation in organic synthesis. researchgate.net While C-C bonds are generally stable, specific structural features or reaction conditions can facilitate their cleavage. In the context of cyclopropyl-containing benzoates, the inherent strain of the three-membered ring makes the C-C bonds within the cyclopropyl group susceptible to cleavage.

One notable mechanism involves the radical anion decomposition of esters. rsc.org In this process, electron transfer to the ester can lead to the formation of a radical anion, which can then undergo C-C bond cleavage. This has been observed in the hydrogenolysis of benzyl (B1604629) benzoate derivatives, where a cobalt catalyst facilitates the cleavage of the β-C-O bond through a radical anion intermediate. rsc.org

Another approach to C-C bond cleavage involves the multi-site concerted proton-coupled electron transfer (PCET). nih.gov This mechanism has been demonstrated for the cleavage of a C-H bond in fluorenyl-benzoates, where an intermolecular electron transfer is coupled to an intramolecular proton transfer. nih.gov While this example involves C-H bond cleavage, the principles of PCET could potentially be applied to the cleavage of C-C bonds in appropriately designed benzoate derivatives.

Additionally, transition metal-free methods for C-C bond cleavage have been developed. For example, the reaction of N-heteroaryl methanols with acyl cyanides, mediated by a base, proceeds through a nucleophilic attack followed by a thermodynamically favorable C-C bond cleavage to yield the corresponding ester. frontiersin.org

Advanced Catalysis in Transformations of this compound

Application of Transition Metal Catalysis for Selective Functionalization

Transition metal catalysis offers a powerful tool for the selective functionalization of molecules like this compound. nih.govrsc.org These catalysts can enable a wide range of transformations, including cross-coupling reactions, C-H activation, and carbonylative synthesis. organic-chemistry.orgsioc-journal.cn

One of the most common applications of transition metal catalysis in this context is the Suzuki-Miyaura cross-coupling reaction. vulcanchem.com This reaction utilizes a palladium catalyst to couple an organoboron compound with an aryl halide. A derivative of this compound containing a boronate ester group can participate in Suzuki-Miyaura reactions to form new carbon-carbon bonds. vulcanchem.com The cyclopropane ring can introduce steric effects that influence the reaction's rate and selectivity. vulcanchem.com

Transition metals such as iridium, platinum, ruthenium, nickel, cobalt, iron, and manganese have also been used for the C-alkylation of methyl heteroarenes with alcohols through auto-transfer hydrogenative (ATH) reactions. mdpi.com This methodology could potentially be applied to functionalize the methyl group of this compound or other positions on the molecule.

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying complex molecules. rsc.org By using a directing group, it is possible to selectively activate and functionalize specific C-H bonds. This approach has been used with small strained rings like vinylcyclopropanes and cyclopropanols as coupling partners. rsc.org

Organocatalysis in Methyl Benzoate Chemistry and its Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become an increasingly important area of research. rsc.org These catalysts can promote a variety of reactions, including nucleophilic additions, Michael additions, and esterifications, often with high enantioselectivity. acs.orgresearchgate.netbeilstein-journals.org

In the context of methyl benzoate and its derivatives, organocatalysts such as 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to catalyze transesterification and amidation reactions. acs.orgresearchgate.net Computational studies have shown that these catalysts can activate both the ester and the nucleophile, facilitating the reaction. researchgate.net The mechanism often involves the formation of hydrogen-bonding interactions between the reactants and the organocatalyst. researchgate.net

Organocatalysts have also been employed in the synthesis of various heterocyclic compounds. nih.gov For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a mild and efficient catalyst for the synthesis of thiazoloquinazoline derivatives through a Michael-type addition reaction. nih.gov

The development of recyclable organocatalysts is also a key area of research, aiming to improve the sustainability of these processes. beilstein-journals.org For instance, a lipophilic cinchona squaramide organocatalyst has been developed for enantioselective Michael additions and can be recovered and reused. beilstein-journals.org

Development of Homogeneous and Heterogeneous Catalytic Systems for Tailored Transformations

The unique structural motif of this compound, which combines an aromatic ester with a strained cyclopropyl ring, presents distinct opportunities for selective chemical transformations through catalysis. The development of both homogeneous and heterogeneous catalytic systems is crucial for harnessing its synthetic potential, allowing for reactions that target either the aromatic ring, the ester functionality, or the cyclopropyl group.

Homogeneous Catalysis:

Homogeneous catalysts, being in the same phase as the reactants, often provide high selectivity and activity under mild reaction conditions due to well-defined active sites. youtube.com For this compound, transition metal complexes, particularly those of palladium, rhodium, and nickel, are prime candidates for facilitating a variety of transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the functionalization of the aromatic ring. organic-chemistry.org While direct C-H activation of the benzene ring is a possible route, a more common strategy involves the pre-functionalization of the aromatic core, for instance, through bromination, to create a suitable handle for coupling. Another approach involves the "ester dance reaction," a palladium-catalyzed isomerization that could potentially move the ester group to a different position on the aromatic ring, although this has been primarily studied with different aromatic esters.

Rhodium catalysts are well-known for their ability to catalyze C-H activation and cycloaddition reactions. rsc.org For a molecule like this compound, rhodium complexes could potentially catalyze the ortho-arylation or alkylation of the benzene ring, directed by the ester group. Furthermore, rhodium catalysts are effective in promoting the coupling of aryl Grignard reagents, which could be a potential pathway for transformations involving derivatives of this compound. acs.org

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly reactive alternative to palladium-based systems. rsc.org These catalysts are particularly effective in coupling reactions involving a variety of electrophiles and nucleophiles. For instance, a nickel-catalyzed cross-coupling could be envisioned between a halogenated derivative of this compound and various organometallic reagents.

Below is a hypothetical data table illustrating potential homogeneous catalytic transformations of a functionalized this compound derivative.

| Entry | Catalyst (mol%) | Ligand (mol%) | Reactant | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | Methyl 4-cyclopropyl-2-bromobenzoate | Phenylboronic acid | Toluene | 100 | 12 | 85 |

| 2 | [Rh(cod)Cl]₂ (2.5) | P(OPh)₃ (5) | This compound | Styrene | 1,2-Dichloroethane | 80 | 24 | 72 (ortho-alkenylation) |

| 3 | NiCl₂(dme) (5) | dtbbpy (10) | Methyl 4-cyclopropyl-2-chlorobenzoate | n-Butylzinc chloride | THF | 60 | 18 | 78 |

Heterogeneous Catalysis:

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. researchgate.net For transformations involving this compound, solid-supported metal catalysts and zeolites are of particular interest.

Supported metal nanoparticles, such as palladium or platinum on carbon or alumina, can be employed for hydrogenation reactions. ku.edu Selective hydrogenation of the aromatic ring while preserving the cyclopropyl group and the ester functionality would be a challenging but valuable transformation. Conversely, conditions could be tuned for the hydrogenolysis of the cyclopropyl ring, a reaction known to occur with certain heterogeneous catalysts. ku.edu

Zeolites, with their well-defined pore structures and acidic sites, can act as shape-selective catalysts for various organic transformations. extrica.com For this compound, zeolites could potentially catalyze acylation or alkylation reactions on the aromatic ring. The interaction of substituted vinyl-gem-dichlorocyclopropanes with alcohols and acids in the presence of H-Beta zeolite to yield ethers and esters quantitatively suggests that zeolite catalysis could be applicable to reactions involving the cyclopropyl moiety or its derivatives. extrica.com

The table below presents potential heterogeneous catalytic reactions for this compound.

| Entry | Catalyst | Reactant | Reagent | Solvent | Temp (°C) | Pressure (bar) | Product |

| 1 | 5% Pd/C | This compound | H₂ | Ethanol | 25 | 1 | Methyl 4-cyclopropylcyclohexanecarboxylate |

| 2 | H-Beta Zeolite | This compound | Acetic Anhydride | Toluene | 110 | 1 | Methyl 2-acetyl-4-cyclopropylbenzoate |

| 3 | PtO₂ | This compound | H₂ | Acetic Acid | 80 | 50 | Mixture of ring-opened and hydrogenated products |

Photocatalytic Approaches to Transformations of Aromatic Esters

Photocatalysis has emerged as a powerful and sustainable strategy for initiating unique chemical transformations by harnessing light energy to generate reactive intermediates. beilstein-journals.org For aromatic esters like this compound, photocatalytic methods can enable reactions that are often difficult to achieve through traditional thermal catalysis.

The core principle of photocatalysis involves a photocatalyst that, upon light absorption, enters an excited state with enhanced redox potentials. beilstein-journals.org This excited photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate radical ions or facilitate energy transfer.

One potential photocatalytic transformation for this compound involves the activation of the cyclopropane ring. It has been shown that aryl cyclopropanes can undergo photocatalytic oxo-amination. acs.org In a similar vein, a photocatalyst could mediate the single-electron oxidation of the cyclopropyl group in this compound, leading to a radical cation. This intermediate would be susceptible to nucleophilic attack, resulting in ring-opening and the formation of a difunctionalized product. For instance, a one-pot oxo-amination could potentially yield a β-amino ketone derivative. acs.org

Another avenue involves the functionalization of the aromatic ring. Photoredox catalysis, often in combination with another catalytic cycle (dual catalysis), can facilitate cross-coupling reactions. rsc.org For example, a photocatalyst could be used to generate an aryl radical from a halogenated derivative of this compound, which could then be intercepted by a nickel catalyst to form a new C-C or C-heteroatom bond.

The ester group itself can also be a target for photocatalytic transformations. While less common, certain photoredox systems can promote the reduction of esters to alcohols or even alkanes under mild conditions, offering an alternative to traditional metal hydride reagents. rsc.org

The following table outlines hypothetical photocatalytic transformations for this compound.

| Entry | Photocatalyst | Light Source | Reactant | Reagent(s) | Solvent | Product |

| 1 | Ru(bpy)₃Cl₂ | Blue LED | This compound | Pyrazole, O₂ | CH₃CN | β-pyrazolyl-γ-keto-ester |

| 2 | Ir(ppy)₃ | Visible Light | Methyl 4-bromo-4-cyclopropylbenzoate | Phenylboronic acid, NiBr₂·diglyme | DMF | Methyl 4-cyclopropyl-4'-phenylbenzoate |

| 3 | Organic Dye (e.g., Eosin Y) | Green LED | This compound | Hantzsch Ester | Acetonitrile/Water | Benzyl alcohol derivative (ester reduction) |

These photocatalytic methods offer the potential for novel and selective transformations of this compound under environmentally benign conditions, expanding the synthetic utility of this unique molecule.

Computational and Theoretical Chemistry Studies on Methyl 4 Cyclopropylbenzoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to elucidating the electronic landscape of a molecule. These calculations provide a quantitative description of electron distribution, orbital energies, and molecular geometry, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules due to its balance of accuracy and computational cost. In the context of research involving Methyl 4-cyclopropylbenzoate, DFT calculations using the M06-2X functional with the 6-311++g(d,p) basis set have been employed to optimize molecular structures. uva.nl This level of theory is well-suited for capturing the nuanced electronic effects within the molecule, including the electron-donating nature of the cyclopropyl (B3062369) group which conjugates with the π-system of the benzene (B151609) ring.

The optimization of the molecular geometry of this compound using DFT would provide precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's three-dimensional shape and steric profile.

Table 1: Representative Predicted Geometric Parameters for Aryl-Cyclopropyl Systems (Note: Data is based on computational studies of the closely related compound, cyclopropylbenzene (B146485), as specific published data for this compound is not available.)

| Parameter | Predicted Value (Å or °) | Computational Method |

|---|---|---|

| C-C (phenyl ring) | ~1.395 | B3LYP/6-311G(d) acs.org |

| C-C (cyclopropyl ring) | ~1.507 - 1.514 | B3LYP/6-311G(d) acs.org |

| C(aryl)-C(cyclopropyl) | ~1.520 | B3LYP/6-311G(d) acs.org |

For even greater accuracy in electronic structure calculations, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be utilized. While more computationally intensive than DFT, these methods provide a more rigorous treatment of electron correlation. Studies on the analogous cyclopropylbenzene have employed MP2 calculations, alongside DFT, to refine the understanding of its conformational preferences and rotational barriers. acs.org These high-level calculations confirm the electronic interactions between the cyclopropyl ring and the aromatic system, providing a benchmark for the results obtained from DFT methods.

Ab Initio and Post-Hartree-Fock Methods for Enhanced Electronic Characterization

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide a view of how the molecule behaves over time in a more realistic environment, such as in a solvent or in the presence of other molecules.

The rotation of the cyclopropyl group relative to the plane of the benzene ring is a key conformational feature of this compound. Theoretical studies on cyclopropylbenzene have shown that the "bisected" conformation, where the C-H bond of the cyclopropyl group is in the same plane as the benzene ring, is the most stable. acs.orgcdnsciencepub.com An alternative "perpendicular" conformation is higher in energy. cdnsciencepub.com The energy barrier for rotation between these conformers has also been calculated, providing insight into the molecule's flexibility. cdnsciencepub.com

Table 2: Conformational Energy Profile of Cyclopropylbenzene (Note: This data for the analogous compound cyclopropylbenzene illustrates the expected conformational behavior of this compound.)

| Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) | Computational Method |

|---|---|---|---|

| Bisected | 0 (most stable) | \multirow{2}{}{~6.4 - 9.6} | \multirow{2}{}{Ab initio / NMR cdnsciencepub.com} |

For this compound, the presence of the methyl ester group could introduce additional, more complex conformational possibilities, particularly concerning the orientation of the ester relative to the phenyl ring. Molecular dynamics simulations would be an ideal tool to explore this conformational landscape, identifying the most populated conformations and the energy barriers for interconversion.

Molecular dynamics simulations are also invaluable for studying how this compound interacts with other molecules, including solvent molecules. The solvent can have a significant impact on the molecule's conformational preferences and its reactivity in chemical reactions. By simulating the molecule in a box of solvent molecules, researchers can observe how intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, influence its behavior. These simulations can help to bridge the gap between theoretical calculations on an isolated molecule and its properties in a real-world chemical system. While specific MD studies on this compound are not documented in the reviewed literature, this remains a valuable avenue for future computational research.

Exploration of Conformational Landscapes and Isomerism of this compound

Predictive Modeling of Reaction Pathways and Catalytic Cycles

Computational chemistry offers powerful tools for predicting and understanding the intricate details of chemical reactions involving molecules like this compound. Through the use of sophisticated modeling techniques, chemists can map out potential reaction pathways, identify key transition states, and even design more efficient catalysts. This section delves into the computational methodologies used to study the transformations of this compound.

Transition State Searching and Mapping of Complex Reaction Networks

The elucidation of a reaction mechanism hinges on identifying the transition states (TS) that connect reactants, intermediates, and products on a potential energy surface. nih.gov For a molecule like this compound, which can undergo various transformations, mapping the network of possible reactions is a complex task.

Transition State Searching:

The process of finding a transition state typically begins with a good initial guess of its geometry. scm.com Modern computational approaches have streamlined this process. For instance, methods like the Nudged Elastic Band (NEB) can find a transition state structure given only the geometries of the reactants and products. faccts.de This is particularly useful for reactions where the transition state structure is not intuitive. Another approach involves performing a potential energy surface (PES) scan, where the energy of the system is calculated as a specific bond is stretched or an angle is changed. The maximum energy point along this scan can serve as a starting structure for a more rigorous transition state optimization. scm.comstackexchange.com

Once a potential transition state structure is located, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency. faccts.destackexchange.com This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking and forming of bonds during the transformation of this compound.

Mapping Reaction Networks:

For complex reactions involving multiple steps and potential side products, automated reaction pathway exploration methods are invaluable. arxiv.org Techniques like the Artificial Force-Induced Reaction (AFIR) method can systematically explore reaction pathways by applying an artificial force to push reactants together. arxiv.org This allows for the discovery of not only the expected reaction pathway but also unforeseen side reactions and intermediates.

Graph-based approaches are also employed to represent and explore complex reaction networks. arxiv.orgchemrxiv.org In this formalism, chemical species (reactants, intermediates, products) are represented as nodes, and the transition states connecting them are the edges of the graph. chemrxiv.org This allows for the systematic mapping and analysis of all possible interconversions, providing a global view of the reaction landscape for transformations of this compound.

The following table summarizes common computational methods used for transition state searching and reaction network mapping:

| Method | Description | Application |

| Potential Energy Surface (PES) Scan | Calculation of energy along a specific geometric coordinate (e.g., bond length, angle). | Provides an initial guess for a transition state structure. scm.comstackexchange.com |

| Nudged Elastic Band (NEB) | An algorithm that finds the minimum energy path between given reactant and product states. | Locates transition state structures without requiring an initial guess. faccts.de |

| Artificial Force-Induced Reaction (AFIR) | A method that explores reaction pathways by applying an external force to reactants. | Systematically discovers potential reaction pathways and intermediates. arxiv.org |

| Graph-Based Network Exploration | Represents chemical species and reactions as a network of nodes and edges. | Maps and analyzes complex reaction networks to understand overall reaction kinetics. chemrxiv.org |

In Silico Design and Optimization of Catalysts for this compound Transformations

Computational chemistry plays a pivotal role in the in silico (computer-aided) design and optimization of catalysts for specific chemical transformations, including those involving this compound. uib.no This approach can significantly accelerate the discovery of new and improved catalysts by predicting their performance before they are synthesized and tested in the lab. uib.nomdpi.com

Descriptor-Based Modeling:

A common strategy in in silico catalyst design is the use of molecular descriptors. mdpi.comresearchgate.net These are numerical values that represent specific properties of a catalyst, such as its steric bulk or electronic character. By correlating these descriptors with experimentally observed catalytic activity or selectivity, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models can then be used to predict the performance of new, unsynthesized catalyst candidates.

For instance, in a hypothetical rhodium-catalyzed cyclopropanation reaction to synthesize a derivative of this compound, descriptors for various phosphine (B1218219) ligands could be calculated. acs.org These descriptors might include the ligand's cone angle (a measure of steric bulk) or its Tolman electronic parameter (a measure of electron-donating ability). A QSAR model could then be built to predict which ligand would give the highest yield and enantioselectivity for the desired cyclopropyl product.

High-Throughput Virtual Screening:

The combination of automated computational workflows and descriptor-based models enables high-throughput virtual screening of catalyst libraries. uib.no Large libraries of potential catalysts can be computationally generated and their performance predicted using the established models. This allows researchers to focus their synthetic efforts on the most promising candidates, saving significant time and resources.

Mechanistic Insights for Catalyst Improvement:

Detailed computational studies of the catalytic cycle can provide crucial insights for catalyst optimization. researchgate.netresearchgate.net By calculating the energies of all intermediates and transition states in the catalytic cycle, the rate-determining step and the selectivity-determining step can be identified. osti.gov For example, a computational study of a catalytic reaction involving this compound might reveal that the oxidative addition step is the slowest. This knowledge would guide the design of new catalysts with modified electronic properties to lower the energy barrier for this specific step.

The following table presents a hypothetical example of how computational data could be used to guide catalyst design for a transformation of this compound.

| Catalyst Ligand | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |

| Ligand A | 25.3 | 45 |

| Ligand B | 22.1 | 78 |

| Ligand C (Optimized) | 19.8 | 95 |

This data illustrates how computational calculations can predict the relative performance of different catalysts, guiding the selection of the most promising candidate for experimental investigation.

Advanced Analytical Methodologies for Research on Methyl 4 Cyclopropylbenzoate

High-Resolution Spectroscopic Characterization Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to unambiguously determine the chemical structure of methyl 4-cyclopropylbenzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments in Research

NMR spectroscopy is an indispensable tool for the detailed structural assignment of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom. organicchemistrydata.orgbbhegdecollege.com

In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group, the aromatic ring, and the methyl ester group exhibit characteristic chemical shifts and coupling patterns. The aromatic protons typically appear as two distinct doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) protons of the ester group present as a singlet, while the protons of the cyclopropyl ring show complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. chemguide.co.uk The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield shift (typically >160 ppm). The aromatic carbons show distinct signals, and the carbons of the cyclopropyl and methyl groups appear in the upfield region of the spectrum. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the structural assignments. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | ~3.9 | ~52 |

| Cyclopropyl (CH) | ~1.9-2.0 | ~16 |

| Cyclopropyl (CH₂) | ~0.7-1.1 | ~10 |

| Aromatic (CH) | ~7.1 (d, 2H), ~7.9 (d, 2H) | ~128, ~130 |

| Aromatic (C-CO) | - | ~129 |

| Aromatic (C-cyclopropyl) | - | ~148 |

| Carbonyl (C=O) | - | ~167 |

| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |

Mass Spectrometry (MS) for Accurate Mass Measurement and Identification of Reaction Products and Impurities

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₁₂O₂. nih.gov The molecular ion peak (M⁺) would be observed at an m/z corresponding to the exact mass of the compound (176.08373 g/mol ). nih.gov

Electron ionization (EI) is a common ionization technique that can cause fragmentation of the molecule. uni-saarland.de The resulting fragmentation pattern in the mass spectrum provides valuable structural information. Common fragments for this compound might include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragments corresponding to the cyclopropylbenzoyl cation.

In the context of reaction monitoring, MS is invaluable for identifying reaction intermediates, byproducts, and impurities. nih.govnih.gov Techniques like online mass spectrometry can provide real-time analysis of a chemical reaction, allowing for the characterization of transient species. nih.gov The detection of unexpected masses can signal the presence of impurities formed during the synthesis, which can then be further investigated. thermofisher.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Mechanistic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These techniques are particularly useful for identifying functional groups and can provide insights into reaction mechanisms. alfredstate.edursc.org

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. libretexts.org A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester. spcmc.ac.in The C-O single bond stretching vibrations of the ester will appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and methyl groups appear just below 3000 cm⁻¹. spcmc.ac.in Bending vibrations for the methyl and cyclopropyl groups will be present in the fingerprint region (below 1500 cm⁻¹). spcmc.ac.inspectroscopyonline.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. spectroscopyonline.comnih.gov While the C=O stretch is also Raman active, non-polar bonds like the C-C bonds of the aromatic ring and cyclopropyl group often produce strong Raman signals. This can be advantageous for studying the skeletal structure of the molecule. In mechanistic studies, changes in the vibrational spectra can be monitored in real-time to follow the course of a reaction. frontiersin.orgulpgc.es For instance, the disappearance of reactant peaks and the appearance of product peaks can be tracked to understand reaction kinetics and identify intermediates. rsc.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C=O Stretch (Ester) | 1740-1720 | 1740-1720 |

| C=C Stretch (Aromatic) | 1600, 1475 | 1600, 1475 |

| C-O Stretch (Ester) | 1300-1250 | Weak |

| Cyclopropyl Ring Vibrations | Fingerprint Region | Fingerprint Region |

Advanced Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used for purity assessment and for monitoring the progress of chemical reactions. nih.gov By employing a suitable stationary phase (e.g., C18) and mobile phase, this compound can be separated from starting materials, reagents, and any byproducts.

For purity assessment, a sample of the synthesized compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the product and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative determination of purity.

During reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by HPLC. This allows chemists to track the consumption of reactants and the formation of the product over time, helping to determine the optimal reaction time and conditions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives and Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.commdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. epa.gov this compound is sufficiently volatile to be analyzed directly by GC-MS.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. researchgate.net

GC-MS is highly effective for analyzing complex reaction mixtures, as it can separate and identify multiple components in a single run. researchgate.net It can be used to identify impurities, even at trace levels, and to confirm the identity of the desired product. thermofisher.com In some cases, derivatization may be employed to increase the volatility of certain analytes, making them more amenable to GC analysis. alwsci.com

Hyphenated Techniques for Comprehensive Chemical Analysis

In modern chemical research, the coupling of separation techniques with advanced detection methods, known as hyphenated techniques, provides unparalleled analytical power. These methodologies are essential for the detailed investigation of compounds like this compound, enabling researchers to obtain comprehensive data on its presence, purity, and structural characteristics, particularly within complex samples or when analyzing its derivatives.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Level Detection and Complex Mixture Analysis in Research

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical tool for the selective and sensitive quantification of small molecules such as this compound. bioxpedia.com This technique combines the robust separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting minute quantities of the target analyte in intricate matrices like reaction mixtures or biological samples. bioxpedia.comnih.gov

In a typical research application, such as monitoring the progress of a chemical synthesis, LC-MS is employed to confirm the formation of the desired product. For instance, in the synthesis of 4-cyclopropylbenzohydrazide from this compound, LC-MS is used to verify the presence of the product by identifying its specific mass-to-charge ratio (m/z). google.com

For more demanding applications requiring trace-level detection and quantification, the LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, a specific precursor ion of the analyte (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific transition provides excellent noise reduction and enhances sensitivity, allowing for accurate measurement at very low concentrations. mdpi.com The use of isotopically labeled internal standards is often recommended to correct for matrix effects and improve quantitative accuracy. eurl-pesticides.eu

Below is a table summarizing a representative set of parameters for an LC-MS/MS method tailored for the analysis of a small molecule like this compound.

Table 1: Representative LC-MS/MS Method Parameters for Small Molecule Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) | Provides rapid and high-resolution separation of sample components. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.6 µm) google.com | Stationary phase suitable for retaining non-polar to moderately polar compounds like this compound. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) google.com | The gradient elution allows for efficient separation of compounds with varying polarities. Formic acid aids in protonation for positive ion mode. |

| Ionization Source | Electrospray Ionization (ESI) frontiersin.org | A soft ionization technique suitable for a wide range of small molecules, minimizing fragmentation in the source. |

| Ionization Mode | Positive Ion Mode | This compound is expected to readily form a positive ion [M+H]+. |

| Mass Spectrometer | Triple Quadrupole (QqQ) or QTRAP bioxpedia.com | Enables tandem MS (MS/MS) experiments, particularly Multiple Reaction Monitoring (MRM) for quantification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, crucial for trace detection. |

Ion Mobility Mass Spectrometry for Chiral Analysis and Isomer Differentiation of Derivatives

While this compound itself is not chiral, many of its derivatives, particularly those with substituted cyclopropyl rings, can exist as stereoisomers. tdx.cat Differentiating these isomers is critical as they can exhibit different biological activities or chemical properties. Mass spectrometry is generally considered "chiral-blind" because enantiomers have identical mass-to-charge ratios. unipd.it However, Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the ion's size, shape, and charge, allowing for the differentiation of isomers. unipd.itnih.gov

IM-MS separates gas-phase ions as they travel through a drift tube filled with a buffer gas under the influence of a weak electric field. nih.gov An ion's velocity, and therefore its drift time, is dependent on its rotational-averaged collision cross-section (CCS), a value related to its three-dimensional shape. Isomers with different shapes will have different CCS values and can thus be separated. unipd.it

For chiral analysis, two main strategies are employed with IM-MS:

Use of a Chiral Drift Gas: Introducing a chiral vapor into the buffer gas can induce stereospecific interactions with the enantiomeric ions. nih.gov These interactions lead to different drift times for each enantiomer, enabling their separation. nih.gov

Formation of Diastereomeric Complexes: The chiral analytes are complexed with a chiral selector prior to analysis. The resulting diastereomeric complexes will have distinct three-dimensional structures and, consequently, different CCS values, allowing for their separation in the ion mobility cell. unipd.it

This technique is invaluable for research on complex derivatives, such as cis-Methyl 4-(2-((E)-styryl)cyclopropyl)benzoate, which contains chiral centers. tdx.cat By applying IM-MS, researchers can distinguish between different stereoisomers, which would be indistinguishable by conventional mass spectrometry alone.

The table below illustrates the principle of using IM-MS with a chiral selector to differentiate between two hypothetical enantiomers of a this compound derivative.

Table 2: Principle of Chiral Separation of a Derivative by Ion Mobility-Mass Spectrometry

| Analyte | Chiral Selector | Resulting Complex | Relative CCS | IM-MS Outcome |

|---|---|---|---|---|

| Enantiomer R | Chiral Selector (CS) | [Enantiomer R + CS]+ | Smaller | Shorter Drift Time |

This ability to resolve isomers provides crucial structural information that is fundamental for structure-activity relationship studies and ensuring the stereochemical purity of synthesized compounds. nih.gov

Emerging Applications and Future Research Directions of Methyl 4 Cyclopropylbenzoate

Role in Advanced Materials Science Research and Development

Methyl 4-cyclopropylbenzoate and its derivatives are gaining attention in materials science due to the unique structural and physical properties imparted by the cyclopropyl (B3062369) group. The rigid, strained three-membered ring influences molecular packing, electronic properties, and stability, making these compounds promising candidates for various advanced materials.

Investigation in the Synthesis of Electronic and Optical Materials

The synthesis of novel organic compounds for electronic and optical applications is a burgeoning field of research. Within this area, derivatives of this compound are being explored for their potential contributions to materials with tailored properties. The rigid structure of the cyclopropane (B1198618) ring is a key feature that materials scientists are leveraging to design liquid crystals and polymers with specific thermal characteristics.

The development of new nonlinear optical (NLO) chromophores is one area of investigation. For instance, chromophores functionalized with various isolation groups have been synthesized and studied. These bulky groups can help to minimize intermolecular electrostatic interactions, which is crucial for translating molecular hyperpolarizability into a large electro-optic coefficient (r33) in the final material. rsc.org Research into fluorinated liquid crystal compounds has also been conducted to understand their mesomorphic and photophysical properties for potential use in optical materials. mdpi.com The integration of materials science with physics, chemistry, and electrical engineering is essential for developing new devices and technologies for the electronics and photonics industries. tatteredcover.com

Potential as Building Blocks in Nanomaterials and Nanotechnology

Nanotechnology and nanomaterials represent a multidisciplinary field that leverages the unique properties of materials at the nanoscale. mdpi.com this compound derivatives serve as potential building blocks in this domain, contributing to the development of novel nanostructures. The incorporation of cyclopropyl moieties can influence the self-assembly and physical properties of nanomaterials.

The use of nanoparticles in various applications, from medicine to environmental remediation, highlights the importance of developing new synthetic methods and building blocks. scientificarchives.comnih.gov For example, the synthesis of manganese dioxide nanoparticles using green methods and the application of silver nanoparticles in eco-friendly remediation are active areas of research. scientificarchives.comnih.gov While direct research linking this compound to these specific nanoparticle syntheses is not prominent, its role as a versatile chemical building block suggests its potential for creating functionalized nanoparticles with desired properties. The field of nanomedicine, for instance, utilizes nanomaterials for drug delivery and diagnostics, an area where novel organic molecules are continuously sought. mdpi.com

Exploration in Medicinal Chemistry Research as a Synthetic Intermediate

Synthetic medicinal chemistry is a cornerstone of drug discovery, focusing on the design and creation of new therapeutic agents. openaccessjournals.com In this context, this compound serves as a valuable synthetic intermediate—a molecular building block used in the construction of more complex, biologically active compounds. scbt.com Its structure allows for the introduction of the cyclopropyl group into potential drug candidates, a modification that can significantly impact a molecule's pharmacological profile.

Development of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgresearchgate.net By systematically modifying a lead compound and observing the effects on its potency and selectivity, chemists can design more effective drugs. This compound and its analogues are employed in SAR studies to explore the impact of the cyclopropyl moiety on a compound's interaction with its biological target.

For example, in the development of inhibitors for certain enzymes, the size and nature of substituent groups can dramatically affect inhibitory activity. Studies have shown that while a cyclopropyl substitution might decrease potency in some cases compared to smaller alkyl groups, it provides valuable data points for a comprehensive SAR analysis. nih.gov The introduction of a cyclopropyl group can influence a molecule's conformation, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Table 1: Impact of R1 Substituent on Inhibitory Activity (IC50)

| Compound | R1 Substituent | IC50 (µM) |

|---|---|---|

| 43c | n-Propyl | 0.25 |

| 43f | Cyclopropyl | 0.30 |

| 43h | Cyano | 0.39 |

| 43e | t-Butyl | 0.71 |

| 43g | Cyclopentyl | 0.90 |

| 43d | n-Hexyl | 1.04 |

Data sourced from a study on indazole derivatives, illustrating the effect of different functional groups on inhibitory concentration. nih.gov

Investigation as a Precursor for Small-Molecule Inhibitors or Modulators

Small-molecule inhibitors and modulators are a major class of therapeutic agents that can target specific proteins or pathways involved in disease. nih.gov These compounds are crucial tools in both biological research and clinical medicine. nih.govbiocompare.com this compound serves as a precursor in the synthesis of such molecules, providing a versatile scaffold that can be elaborated into a final drug candidate.

The development of small-molecule inhibitors often involves multi-step synthetic sequences where intermediates like this compound are key components. sumitomo-chem.co.jp For instance, research into inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy, involves the rational design and synthesis of novel small molecules. mdpi.com Similarly, the development of inhibitors for kinases and other enzymes often relies on the availability of diverse chemical building blocks to create libraries of compounds for screening. biocompare.com The use of small-molecule inhibitors is also expanding to new areas, such as targeting microRNAs, which play a role in cancer development. nih.gov The chemical properties of this compound make it a useful starting material for creating the complex molecular architectures required for these advanced therapeutic applications.

Future Avenues in Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. ijsetpub.com The future synthesis of this compound and its derivatives is likely to be heavily influenced by these principles, moving away from traditional methods that may involve harsh reagents and generate significant waste. numberanalytics.comnumberanalytics.comnih.gov

Biocatalytic Approaches: A significant frontier in the sustainable synthesis of cyclopropane-containing molecules lies in biocatalysis. utdallas.edunih.gov Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have demonstrated the ability to catalyze cyclopropanation reactions with high stereoselectivity. utdallas.edubohrium.comnih.gov Future research could focus on developing specific biocatalysts for the synthesis of 4-cyclopropylbenzoic acid or its esters, including this compound. This chemoenzymatic strategy offers the potential for highly efficient and enantioselective synthesis under mild, environmentally benign conditions, reducing the reliance on traditional metal-based catalysts and organic solvents. nih.govnsf.gov The use of enzymes could also allow for the direct synthesis of chiral cyclopropane derivatives, which are valuable in medicinal chemistry. bohrium.comnih.gov

Innovative Catalysis and Reaction Conditions: The development of novel catalysts is a cornerstone of green chemistry. labmanager.comeurekalert.org For the esterification step in the synthesis of this compound, research is moving towards solid acid catalysts and solvent-free conditions to simplify procedures and reduce waste. researchgate.net Recent advancements in catalyst design include the development of bimetallic oxide clusters that can facilitate the direct coupling of aromatic compounds with carboxylic acids using molecular oxygen as the sole oxidant, producing water as the only byproduct. labmanager.comeurekalert.org Applying such catalytic systems to the synthesis of this compound from 4-cyclopropylbenzoic acid and methanol (B129727) would represent a significant step towards a more sustainable process.

Alternative Solvents and Energy Sources: The choice of solvent has a major environmental impact. ijsetpub.com Future synthetic routes for this compound will likely explore the use of greener solvents such as ionic liquids, deep eutectic solvents, or even water, to replace volatile organic compounds. ijsetpub.comsemanticscholar.org Furthermore, the use of alternative energy sources like microwave irradiation can accelerate reaction times and improve energy efficiency in esterification and other synthetic steps. researchgate.net

A summary of potential green synthetic strategies for this compound is presented in the table below.

| Green Strategy | Description | Potential Benefits |

| Biocatalysis | Use of engineered enzymes for cyclopropanation and esterification. | High stereoselectivity, mild reaction conditions, reduced waste. utdallas.edunih.govbohrium.com |

| Novel Catalysts | Development of solid acid catalysts or bimetallic oxide clusters. | Increased efficiency, use of benign oxidants (e.g., O2), easier catalyst recovery. labmanager.comeurekalert.orgresearchgate.net |

| Solvent Replacement | Utilization of green solvents like ionic liquids or water. | Reduced environmental impact and toxicity. ijsetpub.comsemanticscholar.org |

| Alternative Energy | Application of microwave irradiation. | Faster reaction times, improved energy efficiency. researchgate.net |

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Computational Sciences

The distinct molecular architecture of this compound, featuring a rigid cyclopropyl group attached to an aromatic ester, makes it an intriguing building block for new materials. numberanalytics.com The exploration of its potential in this area necessitates a highly interdisciplinary approach, combining synthetic chemistry with materials science and computational modeling. nwo.nlvanderbilt.eduharvard.edu

Materials Science Applications: Aromatic esters are already utilized in the production of polymers and liquid crystals. numberanalytics.comnumberanalytics.com The introduction of the cyclopropyl moiety from this compound into polymer backbones could impart unique properties, such as altered thermal stability, mechanical strength, and optical characteristics. Research in this area would involve the synthesis of polymers incorporating the 4-cyclopropylbenzoyl group and the subsequent characterization of their material properties. anu.edu.aursc.org In the field of liquid crystals, the specific shape and electronic nature of molecules containing cyclopropylbenzoate could be exploited to design novel liquid crystalline materials with tailored phase behavior and electro-optical responses. rochester.edunih.govrsc.org

Computational and Molecular Modeling: Computational chemistry and molecular modeling are powerful tools for accelerating materials discovery. schrodinger.comroutledge.comucl.ac.ukyoutube.com Before embarking on extensive synthetic work, computational methods can be used to predict the properties of materials derived from this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, of the monomer and its corresponding polymers. mdpi.comkoreascience.krbiointerfaceresearch.com Molecular dynamics simulations can then be used to model the bulk properties of these new materials, providing insights into their structural organization, mechanical resilience, and thermal behavior. schrodinger.comnorthwestern.edu This in-silico approach allows for the rational design of materials with desired functionalities, guiding experimental efforts and reducing the time and resources required for development. routledge.comnorthwestern.edu

The synergy between these fields is summarized in the interactive table below, outlining potential interdisciplinary research projects.

| Research Area | Chemistry Contribution | Materials Science Contribution | Computational Science Contribution |

| Novel Polymers | Synthesis of monomers derived from this compound and their polymerization. | Characterization of the thermal, mechanical, and optical properties of the new polymers. | Prediction of polymer properties through molecular dynamics and DFT calculations. ucl.ac.ukbiointerfaceresearch.com |

| Liquid Crystals | Design and synthesis of liquid crystal molecules incorporating the 4-cyclopropylbenzoate core. | Investigation of phase transitions, electro-optical switching, and other liquid crystalline properties. | Modeling of molecular packing and prediction of liquid crystalline phases. rochester.edu |

| Functional Materials | Functionalization of the aromatic ring or ester group to create responsive materials. | Testing the performance of the materials in applications such as sensors or smart devices. | Simulation of the material's response to external stimuli (e.g., light, heat, electric field). |

Q & A

Q. What are the standard synthetic routes for Methyl 4-cyclopropylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 4-cyclopropylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic acyl substitution using methyl chloride. Cyclopropane introduction often involves [2+1] cycloaddition reactions or cross-coupling strategies (e.g., Suzuki-Miyaura coupling with cyclopropane-containing boronic acids). Optimization includes adjusting molar ratios (e.g., 1:3 acid-to-alcohol), temperature (60–80°C), and catalyst loading (5–10 mol%). Purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic techniques are validated for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ 7.9–8.1 ppm for aromatic protons, δ 3.9 ppm for methoxy group) and C NMR (δ 167 ppm for ester carbonyl) confirm structure.

- IR : Peaks at ~1720 cm (C=O stretch) and 1280 cm (C-O ester).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% by area normalization).

- MS : ESI-MS ([M+H] at m/z 191) validates molecular weight. Calibration with certified reference materials (e.g., Thermo Scientific CRM) ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., esterases) or receptors. Key steps:

Prepare ligand (optimized geometry via DFT/B3LYP/6-31G*).

Dock into protein active sites (PDB: 1T9G for esterases).

Analyze binding affinities (ΔG) and hydrogen-bonding networks.

Studies suggest the cyclopropane group enhances steric hindrance, slowing hydrolysis rates compared to linear alkyl analogs .

Q. What experimental approaches determine the thermodynamic stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., >200°C in N₂ atmosphere).

- pH Stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC.

- Kinetic Studies : Pseudo-first-order hydrolysis kinetics in liver microsomes (e.g., t₁/₂ = 45 min at pH 7.4).

Data contradictions (e.g., variable t₁/₂ in different studies) may arise from enzyme source variability or assay temperature fluctuations .

Q. How should researchers address discrepancies in reported bioactivity profiles of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and positive controls.